

# A Technical Guide to the Bioavailability and Metabolism of (R)-Acalabrutinib

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### **Abstract**

Acalabrutinib is a highly selective, second-generation, covalent inhibitor of Bruton's Tyrosine Kinase (BTK) approved for the treatment of various B-cell malignancies.[1][2] Its clinical efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. This technical guide provides an in-depth analysis of the bioavailability, distribution, metabolism, and excretion (ADME) of **(R)-Acalabrutinib**, hereafter referred to as acalabrutinib. It details the central role of CYP3A enzymes in its extensive metabolism, the significant contribution of its major active metabolite, ACP-5862, and the methodologies employed in its characterization. Quantitative data are presented in structured tables, and key pathways and experimental workflows are visualized to support drug development and research professionals.

# **Pharmacokinetics and Bioavailability**

Acalabrutinib exhibits rapid absorption and elimination, a profile that, combined with its covalent binding mechanism, allows for sustained BTK occupancy with twice-daily dosing.[3][4]

# **Absorption**

Following oral administration, acalabrutinib is rapidly absorbed, with a median time to peak plasma concentration (Tmax) of approximately 0.75 hours.[5] The geometric mean absolute bioavailability is 25%.[4][5][6] Acalabrutinib is a Biopharmaceutics Classification System (BCS)



Class II drug, characterized by low solubility and high permeability.[7] Its absorption is pH-dependent, as it is a weak base; co-administration with proton-pump inhibitors (PPIs) can decrease its area under the curve (AUC) by 43%.[7][8] However, a newer tablet formulation was developed to mitigate this pH-dependent effect.[9] While food can decrease the maximum concentration (Cmax), the overall exposure (AUC) is not significantly affected, allowing for administration with or without food.[10]

#### **Distribution**

Acalabrutinib is well-distributed, with a mean steady-state volume of distribution of approximately 34 L.[5][6] It is highly bound to human plasma proteins, at approximately 97.5%. [5][10] Its major active metabolite, ACP-5862, is also highly protein-bound at 98.6%.[10] In vitro studies show that acalabrutinib binds to human serum albumin and alpha-1-acid glycoprotein. [5] The mean blood-to-plasma ratio is approximately 0.7 to 0.8, indicating that it distributes preferentially in plasma.[5][10]

#### **Metabolism and Excretion**

Acalabrutinib is extensively metabolized, primarily by cytochrome P450 3A (CYP3A) enzymes. [5][10][11] Its major active metabolite, ACP-5862, is formed through CYP3A-mediated oxidation and has a geometric mean exposure (AUC) that is approximately 2 to 3 times higher than the parent drug.[5][9][10][11]

The elimination of acalabrutinib is rapid, with a median terminal half-life of about 0.9 to 2.1 hours.[5][12][13] In contrast, its active metabolite, ACP-5862, has a longer half-life of approximately 6.9 hours, contributing to sustained pharmacodynamic activity.[5][12] Following a single radiolabeled dose, the majority of the dose is recovered in the feces (84%) and a smaller portion in the urine (12%).[4][5][12] Metabolic clearance is the primary route of elimination, with less than 2% of the dose excreted as unchanged acalabrutinib.[6][12]

# **Quantitative Pharmacokinetic Data**

The pharmacokinetic parameters for acalabrutinib and its active metabolite ACP-5862 are summarized below.



Parameter	Acalabrutinib	ACP-5862 (Active Metabolite)	Reference
Absolute Bioavailability	25%	-	[4][5][6]
Tmax (median)	0.5 - 1.0 hours	0.75 hours	[5][10][13]
Terminal Half-life (t½)	0.9 - 2.1 hours	~6.9 hours	[5][6][12][13]
Apparent Oral Clearance (CL/F)	159 - 169 L/hr	21.9 L/hr	[5][14]
Volume of Distribution (Vss)	~34 L	38.5 L (Central)	[5][6][14]
Plasma Protein Binding	~97.5%	~98.6%	[5][10]
Blood-to-Plasma Ratio	0.7 - 0.8	0.7	[5][10]
AUC Ratio (Metabolite/Parent)	-	~2-3 fold higher	[5][9][10][11]

## **Acalabrutinib Metabolism**

The biotransformation of acalabrutinib is extensive and critical to its clearance and overall pharmacological profile.

## **Metabolic Pathways and Key Enzymes**

Acalabrutinib is predominantly metabolized by CYP3A enzymes, with minor contributions from glutathione conjugation and amide hydrolysis.[4][10] In vitro studies using human hepatocytes indicated that CYP-mediated pathways account for approximately 79% of its metabolism, with CYP3A enzymes being responsible for about 90% of that transformation.[15] The primary metabolic route is the oxidation of the pyrrolidine ring, which produces the major active metabolite, ACP-5862.[4][16] While acalabrutinib is a substrate for CYP3A, it is only a weak inhibitor of CYP3A, CYP2C8, and CYP2C9 in vitro.[15] It has shown weak inhibitory effects on UDP-glucuronosyltransferase (UGT) isoforms, suggesting a low risk of clinically significant UGT-mediated drug-drug interactions.[17]



## **Major Active Metabolite: ACP-5862**

ACP-5862 is the most significant circulating metabolite of acalabrutinib.[11] It is also a covalent inhibitor of BTK, though it is approximately 50% less potent than the parent compound.[5][10] [11][16] Given its 2- to 3-fold higher plasma exposure and longer half-life, ACP-5862 is considered to contribute significantly to the overall clinical efficacy and safety of acalabrutinib. [9][15] Further metabolism of ACP-5862 is also primarily mediated by CYP3A enzymes.[15]

# **Drug-Drug Interaction Potential**

Given its reliance on CYP3A for clearance, acalabrutinib's exposure is sensitive to coadministration with strong CYP3A modulators.

- Strong CYP3A Inhibitors (e.g., itraconazole, ketoconazole) can significantly increase acalabrutinib concentrations, necessitating dose reduction or temporary interruption of therapy.[15][18][19]
- Strong CYP3A Inducers (e.g., rifampicin, carbamazepine) can substantially decrease acalabrutinib concentrations, potentially reducing efficacy and requiring a dose increase.[15] [18][19]
- Moderate CYP3A Inhibitors (e.g., fluconazole) have a lesser effect, and dose adjustments may not be required.[20][21]

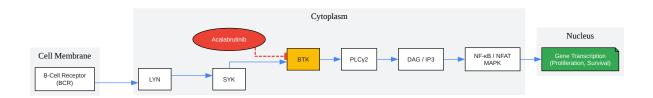
Metabolic Profile Summary

Feature	Description	Reference
Primary Metabolic Enzymes	CYP3A4 / CYP3A5	[5][9][10][11]
Minor Metabolic Pathways	Glutathione Conjugation, Amide Hydrolysis	[4][10]
Major Active Metabolite	ACP-5862	[5][10][11][12]
Metabolite Formation	CYP3A-mediated oxidation of the pyrrolidine ring	[4][16]
Metabolite Potency	~50% less potent than acalabrutinib for BTK inhibition	[5][10][11][16]



# **Mechanism of Action: BTK Signaling Pathway**

Acalabrutinib and its active metabolite, ACP-5862, function by irreversibly inhibiting BTK, a critical signaling enzyme in B-cells. They form a covalent bond with a cysteine residue (Cys481) in the BTK active site.[3][11] This action blocks downstream signaling necessary for B-cell proliferation, trafficking, and survival.[5][11] Acalabrutinib is more selective for BTK than the first-generation inhibitor ibrutinib, with minimal off-target activity against other kinases like EGFR, TEC, and ITK, which may contribute to its distinct tolerability profile.[1][20][22]



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Caption: Acalabrutinib covalently inhibits BTK, blocking the B-Cell Receptor signaling cascade.

# **Key Experimental Methodologies**

The characterization of acalabrutinib's bioavailability and metabolism has been supported by several key experimental studies.

# In Vivo Human ADME and Bioavailability Study

A pivotal study to define the clinical ADME properties and absolute bioavailability of acalabrutinib involved the administration of a radiolabeled ([14C]) microtracer dose to healthy subjects.[4]

#### **Protocol Summary:**

Study Design: An open-label, single-dose study in healthy adult subjects.

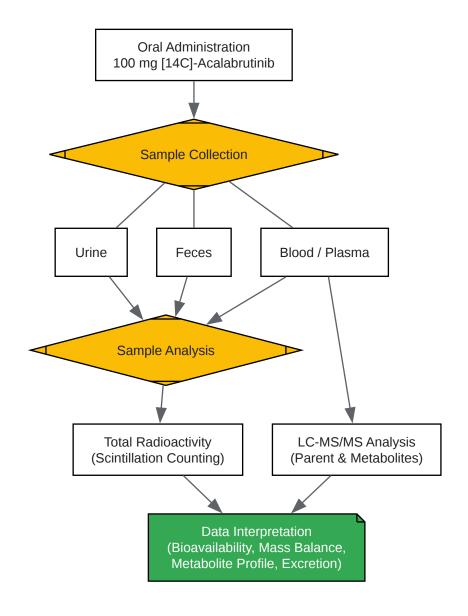
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- Dosing: Subjects received a single 100 mg oral dose of acalabrutinib containing a [14C]
  microtracer. For bioavailability assessment, a concomitant intravenous (IV) infusion of [14C]acalabrutinib was administered.[4]
- Sample Collection: Serial blood, plasma, urine, and feces samples were collected at predefined intervals post-dose.
- Analysis:
  - Total radioactivity in all matrices was measured using liquid scintillation counting to determine mass balance and excretion routes.
  - Plasma samples were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentrations of unchanged acalabrutinib and its metabolites.[4]
  - Absolute bioavailability was calculated by comparing the AUC from the oral dose to the AUC from the IV dose.





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Caption: Workflow for a human [14C] microtracer study to determine ADME properties.

## In Vitro Metabolism Studies

To identify the enzymes responsible for acalabrutinib's metabolism, in vitro experiments are conducted using human-derived systems.[15][23]

#### **Protocol Summary:**

System: Pooled human liver microsomes (HLMs) or recombinant human CYP enzymes.



- Incubation: Acalabrutinib (at a specified concentration, e.g., 1 μM) is incubated with the enzyme system in a buffer at 37°C.[23]
- Cofactor: The reaction is initiated by adding a co-factor, typically NADPH, which is required for CYP enzyme activity.
- Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates proteins.
- Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to measure the
  depletion of the parent drug over time. The rate of depletion is used to calculate parameters
  like in vitro half-life and intrinsic clearance.[23]
- Reaction Phenotyping: To identify specific enzymes, the experiment is repeated with selective chemical inhibitors of CYP isoforms or using individual recombinant CYP enzymes.

# **Bioanalytical Quantification in Plasma**

Accurate quantification of acalabrutinib and ACP-5862 in biological matrices is essential for pharmacokinetic analysis. A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is the standard.[16][24]

#### **Protocol Summary:**

- Sample Preparation:
  - $\circ$  An aliquot of human plasma (e.g., 100 µL) is transferred to a clean tube.
  - An internal standard (typically a deuterated version of acalabrutinib and its metabolite) is added to correct for extraction variability.[24]
  - Extraction: Liquid-liquid extraction is performed by adding an immiscible organic solvent (e.g., methyl tertiary butyl ether).[24] The mixture is vortexed and centrifuged to separate the layers.

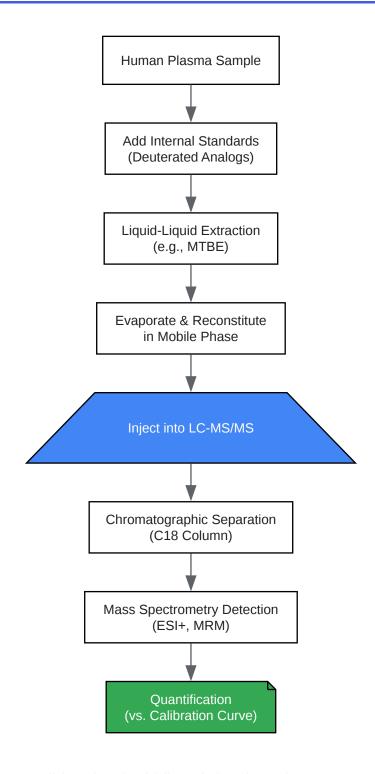
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- The organic layer containing the analytes is transferred and evaporated to dryness under nitrogen.
- The residue is reconstituted in the mobile phase for injection.
- · Chromatography:
  - Column: A reverse-phase C18 column (e.g., Zorbax Eclipse XDB-C18) is used for separation.[24]
  - Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium formate in 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[24]
- Mass Spectrometry:
  - Ionization: Electrospray ionization (ESI) in positive mode.
  - Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.
     Specific precursor-to-product ion transitions are monitored for acalabrutinib, ACP-5862,
     and their internal standards.[24]
  - Quantification: A calibration curve is generated using standards of known concentrations to quantify the analytes in the unknown samples. The nominal range of quantitation for acalabrutinib is typically 1-1000 ng/mL.[16][25]





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Caption: General workflow for the bioanalytical quantification of Acalabrutinib by LC-MS/MS.

# Conclusion



(R)-Acalabrutinib possesses a pharmacokinetic profile characterized by rapid absorption, extensive CYP3A-mediated metabolism, and fast elimination. Its major active metabolite, ACP-5862, has a significantly higher exposure and longer half-life, contributing substantially to the overall pharmacologic effect. The drug's bioavailability is moderate and can be influenced by gastric pH, a factor addressed by formulation development. A thorough understanding of its metabolic pathways is crucial for managing potential drug-drug interactions with CYP3A modulators. The robust experimental methodologies outlined herein have been fundamental in defining this profile, providing the critical data necessary for its successful clinical development and application.

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